

Part 1: The 4H-Azepin-4-One Scaffold: Synthesis and Properties

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Compound of Interest

Compound Name: 4H-Azepin-4-one

CAS No.: 35879-33-5

Cat. No.: B14239170

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The unique seven-membered ring structure of azepinones presents both synthetic challenges and opportunities. Understanding its construction and inherent properties is fundamental to its application in drug design.

Synthetic Strategies: From Traditional to Modern

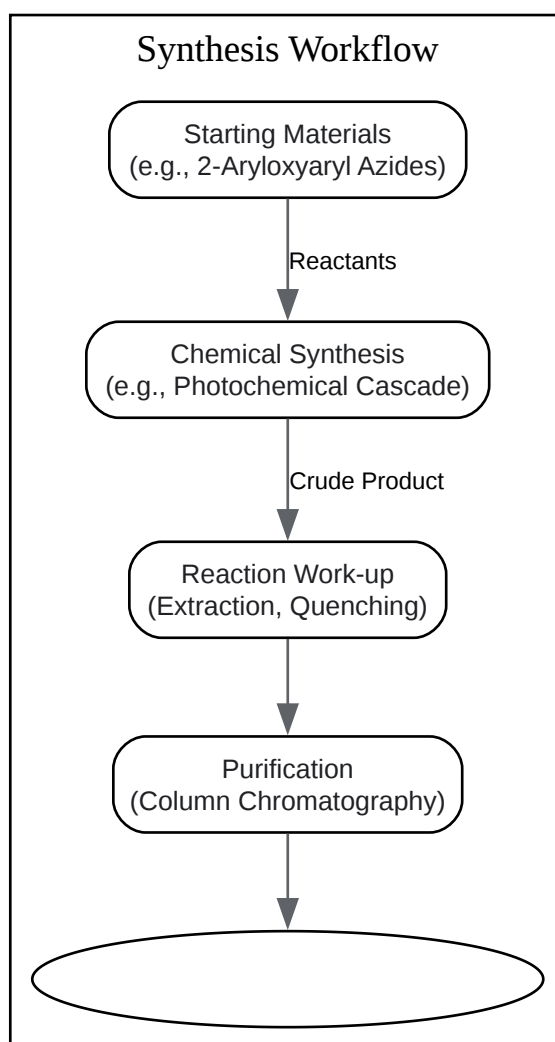
Historically, the synthesis of azepinone derivatives often required harsh conditions, such as the use of strong bases with complex substrates or high-power UV light to promote the decomposition of aryl azides.^[1] More recent advancements have focused on developing milder, more efficient, and often metal-free methodologies.

Notable synthetic routes include:

- **Photochemical Cascade Reactions:** Modern methods leverage visible light (e.g., blue light irradiation) to generate nitrene intermediates from precursors like 2-aryloxyaryl azides, which then undergo a cascade of reactions including annulation and ring expansion to form the azepinone core.^[1] This approach offers a green and efficient alternative to traditional methods.

- Ozonolysis and Reductive Aminocyclization: N-substituted hexahydro-**4H-azepin-4-ones** can be prepared from 2-cyclohexen-1-one through an ozonolysis step followed by a reductive aminocyclization.[2]
- Ring Expansion of Aziridines: The strain in the aziridine ring can be exploited to drive ring-expansion reactions, yielding dihydroazepin-4-one structures.[3]
- Dieckmann Ring Closure: This classical method has been employed to prepare fused thieno[2,3-b]azepin-4-ones, which have been investigated as potential antineoplastic agents. [4]

The general workflow for synthesizing and purifying these derivatives involves the core chemical synthesis followed by standard work-up and purification techniques like column chromatography.



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Caption: A general workflow for the synthesis of **4H-azepin-4-one** derivatives.

Physicochemical Properties and Challenges

The **4H-azepin-4-one** ring system's stability can be a significant challenge. Researchers have noted that attempts to isolate these compounds by warming them to room temperature after low-temperature synthesis can lead to the formation of polymeric products rather than the desired monomeric heterocycle.^[5] This instability underscores the importance of the synthetic conditions and the substitution pattern on the ring, which can influence the compound's overall robustness and suitability for pharmaceutical development.

Part 2: Applications in Medicinal Chemistry

The structural diversity achievable with the **4H-azepin-4-one** core has enabled its exploration across multiple therapeutic areas. Its ability to serve as a versatile building block makes it invaluable for creating novel drug candidates.[6]

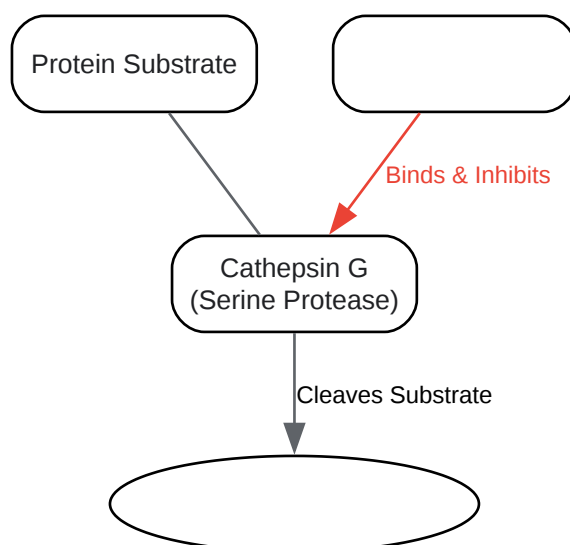
Central Nervous System (CNS) Agents

The azepine scaffold is of significant interest in the development of agents targeting the central nervous system. For instance, N-Boc-hexahydro-1H-azepin-4-one is a preferred building block for medicinal chemists due to its favorable pharmacokinetic properties and its compatibility with a wide range of functional groups.[6] This allows for the systematic optimization of lead compounds intended for CNS targets. Its utility in preparing peptidomimetics further broadens its applicability in modulating biological pathways within the CNS.[6]

Enzyme Inhibition

Derivatives containing the azepinone or related fused heterocyclic systems have demonstrated potent and selective inhibitory activity against clinically relevant enzymes.

Cathepsin G (CatG) is a serine protease implicated in several inflammatory pathologies.[7] While not strictly **4H-azepin-4-ones**, the closely related 4H-3,1-benzoxazin-4-one scaffold has yielded potent CatG inhibitors. This serves as a strong rationale for exploring azepinone-based isosteres. A small library of substituted 4H-3,1-benzoxazin-4-one derivatives identified compounds with IC₅₀ values in the low micromolar to high nanomolar range.[7]



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Caption: Mechanism of Cathepsin G inhibition to block inflammation.

Table 1: Inhibition of Cathepsin G by 4H-3,1-benzoxazin-4-one Derivatives

Compound	R Group at Position-2	IC50 (μM)	Reference
Inhibitor 1	Phenyl	5.5 ± 0.43	[7]
Inhibitor 2	2-Furanyl	0.84 ± 0.11	[7]
Inhibitor 5	4-Chlorophenyl	2.6 ± 0.31	[7]
Inhibitor 6	4-Methylphenyl	3.1 ± 0.29	[7]
Inhibitor 7	4-Methoxyphenyl	2.9 ± 0.25	[7]

Data synthesized from literature reports on a closely related scaffold, providing a basis for azepinone exploration.[7]

Novel 4,1-benzoxazepine derivatives, which feature a fused azepine ring, have been developed as potent inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[8] Certain glycine and β -alanine derivatives exhibited IC50 values as low as 15 nM, demonstrating the potential of this scaffold in developing treatments for hypercholesterolemia.[8]

Table 2: Squalene Synthase Inhibition by 4,1-Benzoxazepine Derivatives

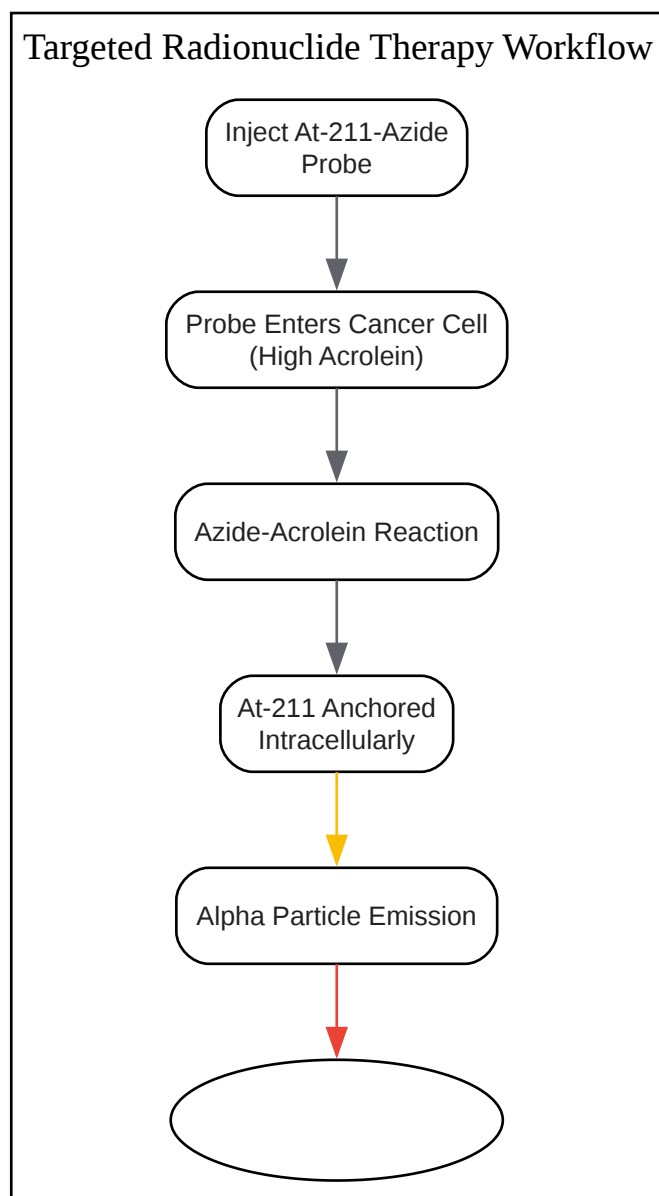
Compound	Modification at 3-position	IC50 (nM)	Reference
3a	Glycine derivative	15	[8]
3f	β -Alanine derivative	15	[8]

Data represents the most potent compounds from the study.[8]

Anticancer Applications

The application of azepinones in oncology is an emerging area. While initial studies on thieno[2,3-b]azepin-4-ones as antineoplastic agents did not show significant activity, the findings provided valuable structure-activity relationship (SAR) data for future design.[4]

A more innovative strategy involves leveraging the unique tumor microenvironment. Researchers have developed an azide-containing compound that reacts with acrolein, a molecule that accumulates in cancer cells.[9] This reaction anchors a therapeutic radionuclide, astatine-211, inside the tumor cell, leading to highly targeted cell death via alpha particle emission. This "in-cell" chemical anchoring strategy, while not using a pre-formed azepinone, highlights the potential of related seven-membered ring chemistry in targeted cancer therapy.[9] In mouse models, this approach led to a significant reduction in tumor growth and 100% survival after a single injection.[9]



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Caption: Workflow for acrolein-targeted intracellular radionuclide therapy.

Part 3: Experimental Protocols

To facilitate research in this area, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of azepinone-related compounds, based on methodologies reported in the literature.

Protocol 1: Metal-Free Photochemical Synthesis of an Azepinone Derivative[1]

This protocol describes a mild, visible-light-mediated synthesis of an azepinone derivative from a 2-aryloxy aryl azide precursor.

A. Rationale: This method avoids the use of transition metals and harsh conditions, aligning with green chemistry principles. The use of blue light provides the energy for the generation of a reactive nitrene intermediate, while a Brønsted acid catalyst facilitates the subsequent ring-expansion cascade.

B. Materials:

- 2-aryloxy aryl azide (1.0 equiv)
- p-Toluenesulfonic acid (TsOH) (20 mol%)
- Dichloromethane (DCM), anhydrous
- Blue LED lamp (450 nm)
- Inert atmosphere (Nitrogen or Argon)
- Standard glassware for organic synthesis

C. Step-by-Step Procedure:

- Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere, dissolve the 2-aryloxy aryl azide (e.g., 0.2 mmol) in anhydrous DCM (2.0 mL).
- Catalyst Addition: Add TsOH (0.04 mmol, 20 mol%) to the solution.
- Photochemical Reaction: Place the reaction vessel approximately 2-3 cm from the blue LED lamp and stir the mixture at room temperature.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Work-up:** Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 10 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired azepinone derivative.

Protocol 2: In Vitro Chromogenic Assay for Cathepsin G Inhibition[7]

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound against human neutrophil Cathepsin G.

A. Rationale: This assay provides a direct measure of an inhibitor's potency. The enzyme cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline) that can be quantified spectrophotometrically. The reduction in color formation in the presence of an inhibitor is proportional to its inhibitory activity.

B. Materials:

- Human Cathepsin G (purified enzyme)
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% BSA
- Chromogenic Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
- Test Compounds (inhibitors) dissolved in DMSO
- 96-well microplate
- Microplate reader (405 nm)

C. Step-by-Step Procedure:

- **Inhibitor Preparation:** Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted to create a range covering at least 5-6 concentrations (e.g., 100 μ M to 0.1 μ M).

- Assay Plate Setup: To the wells of a 96-well plate, add 2 μL of the diluted test compound solutions (or DMSO for control wells).
- Enzyme Addition: Add 88 μL of Cathepsin G solution (at a final concentration of $\sim 10\text{-}20$ nM in Assay Buffer) to each well.
- Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the reaction by adding 10 μL of the chromogenic substrate (final concentration ~ 200 μM) to each well.
- Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C . Measure the absorbance at 405 nm every minute for 20-30 minutes.
- Data Analysis:
 - Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
 - Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
 - Plot the percent inhibition versus the logarithm of the inhibitor concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC_{50} value.

Conclusion and Future Outlook

The **4H-azepin-4-one** scaffold and its derivatives are a promising class of heterocycles with demonstrated utility in developing agents for CNS disorders, inflammation, and hypercholesterolemia. While challenges related to stability and synthesis persist, modern photochemical and metal-free methods are paving the way for more efficient and scalable production.^{[1][5]} Future research should focus on expanding the therapeutic applications of this scaffold, performing detailed mechanistic studies for novel derivatives, and optimizing their pharmacokinetic and pharmacodynamic profiles to translate the preclinical promise of these compounds into clinically effective therapies.

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